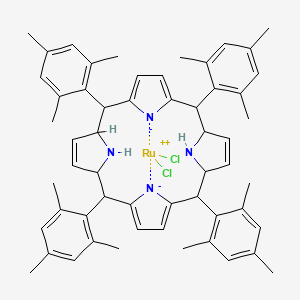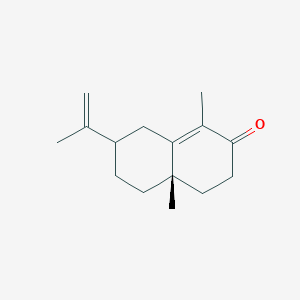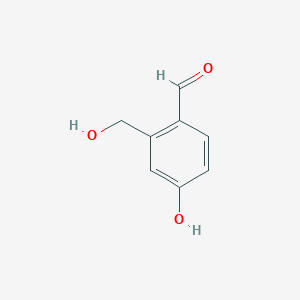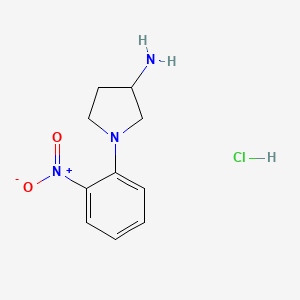
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a coordination compound that features a ruthenium ion coordinated to a porphyrin ligand Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
Vorbereitungsmethoden
The synthesis of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin ligand with a ruthenium precursor. One common method involves the use of dichlororuthenium(IV) chloride and the porphyrin ligand in an inert atmosphere, often under reflux conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography.
Analyse Chemischer Reaktionen
Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can act as a catalyst in the oxidation of alkenes to aldehydes using air or oxygen . The compound’s reactivity is influenced by the nature of the porphyrin ligand and the central ruthenium ion, which can participate in redox cycling.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a catalyst for oxidation reactions, such as the oxidation of amides . In biology and medicine, porphyrin-based compounds are explored for their potential in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation . Additionally, the compound’s unique electronic properties make it a candidate for use in materials science, particularly in the development of sensors and electronic devices.
Wirkmechanismus
The mechanism of action of Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the coordination of the ruthenium ion to the porphyrin ligand, which facilitates various catalytic processes. The ruthenium ion can undergo redox changes, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity in oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other metalloporphyrins, such as manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin and iron(III) 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin . These compounds share the porphyrin ligand but differ in the central metal ion, which influences their reactivity and applications. Dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to the specific properties imparted by the ruthenium ion, such as its ability to catalyze specific oxidation reactions.
Eigenschaften
Molekularformel |
C56H62Cl2N4Ru |
|---|---|
Molekulargewicht |
963.1 g/mol |
IUPAC-Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C56H62N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28,41,43,46,48,53-57,60H,1-12H3;2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
SSZAMBPSGOTAST-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C.Cl[Ru+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)

![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)


![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)

![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
